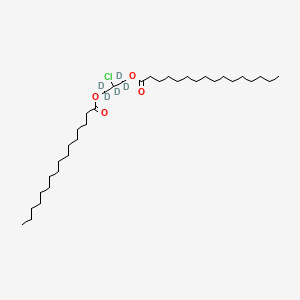

1,3-Dipalmitoyl-2-chloropropanediol-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C35H67ClO4 |

|---|---|

Poids moléculaire |

592.4 g/mol |

Nom IUPAC |

(2-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropyl) hexadecanoate |

InChI |

InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3/i31D2,32D2,33D |

Clé InChI |

IBJIXNLLGSRECE-YYRBTATQSA-N |

SMILES isomérique |

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)Cl)OC(=O)CCCCCCCCCCCCCCC |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)Cl |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Dipalmitoyl-2-chloropropanediol-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dipalmitoyl-2-chloropropanediol-d5 is a deuterated, chlorinated diacylglycerol that serves as a critical internal standard in the quantitative analysis of 3-monochloropropane-1,2-diol (3-MCPD) esters and related food processing contaminants. Its isotopic labeling allows for precise and accurate quantification via mass spectrometry-based methods. This technical guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic pathway, and a detailed experimental protocol for its application in food safety analysis.

Introduction

This compound is a synthetic, stable isotope-labeled lipid.[1] Structurally, it consists of a glycerol (B35011) backbone where the hydroxyl groups at positions 1 and 3 are esterified with palmitic acid, a chlorine atom is at position 2, and five deuterium (B1214612) atoms are incorporated into the glycerol backbone. This deuteration makes it an ideal internal standard for isotope dilution mass spectrometry, a highly accurate method for quantifying trace analytes in complex matrices. Its primary application is in the analysis of 3-MCPD esters, which are food processing contaminants found in refined edible oils and fats.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 2-chloro-3-(hexadecanoyloxy)(1,1,2,3,3-²H₅)propyl hexadecanoate | [4] |

| Synonyms | This compound, PP-2-MCPD-d5 | [5] |

| CAS Number | 1426395-62-1 | [4] |

| Molecular Formula | C₃₅H₆₂D₅ClO₄ | [5] |

| Molecular Weight | 592.39 g/mol | [4][5] |

| Appearance | White to off-white solid | [5] |

| Purity | Typically >95% (HPLC) or ~98% (Chemical, Isotopic) | [4][5] |

| Solubility | Soluble in chloroform (B151607) and ethyl acetate. | [5] |

| Storage Temperature | 2-8°C or 4°C for long-term storage. | [5] |

| Melting Point | 48-50°C | [5] |

Synthesis

While specific proprietary synthesis methods for commercially available this compound are not publicly detailed, a plausible synthetic route can be inferred from general organic chemistry principles and published methods for synthesizing structured triglycerides. A potential chemoenzymatic approach is outlined below.

Plausible Chemoenzymatic Synthesis Pathway

The synthesis would likely involve a multi-step process starting from a deuterated glycerol precursor.

Caption: Plausible synthesis pathway for this compound.

Experimental Protocol (Hypothetical)

-

Protection: Start with commercially available glycerol-d5. Protect the primary hydroxyl groups at the sn-1 and sn-3 positions using a suitable protecting group like trityl chloride in the presence of a base such as pyridine.

-

Chlorination: The secondary hydroxyl group at the sn-2 position is then chlorinated using a reagent like thionyl chloride (SOCl₂).

-

Deprotection: The protecting groups on the sn-1 and sn-3 hydroxyls are removed, typically by acid-catalyzed hydrolysis, to yield 2-chloro-propanediol-d5.

-

Esterification: The final step is the esterification of the free hydroxyl groups at the sn-1 and sn-3 positions with two equivalents of palmitoyl chloride in the presence of a base like pyridine to yield the final product, this compound.

-

Purification: The crude product would then be purified using techniques such as column chromatography on silica (B1680970) gel.

Application in Food Safety: Analysis of 3-MCPD Esters

This compound is primarily used as an internal standard in the determination of 3-MCPD fatty acid esters in edible oils and fats according to official methods such as AOCS Cd 29c-13.[2][6] The general workflow involves the cleavage of the fatty acid esters to free 3-MCPD, derivatization, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Workflow

The analytical procedure can be summarized in the following flowchart:

Caption: General workflow for the analysis of 3-MCPD esters.

Detailed Experimental Protocol (Based on AOCS Cd 29c-13)

This protocol is a representative example and may require optimization based on the specific sample matrix and instrumentation.

1. Sample Preparation and Spiking:

-

Weigh approximately 100 mg of the homogenized oil or fat sample into a screw-cap test tube.

-

Add a known amount of this compound solution in a suitable solvent (e.g., toluene) as the internal standard.

2. Transesterification (Ester Cleavage):

-

Add a solution of sodium methoxide (B1231860) in methanol (B129727) to the sample.

-

Vortex the mixture vigorously for a set period (e.g., 1-2 minutes) to facilitate the transesterification of the fatty acid esters to their corresponding fatty acid methyl esters (FAMEs) and free 3-MCPD (and 3-MCPD-d5 from the internal standard).

-

Quench the reaction by adding an acidic solution (e.g., sulfuric acid in methanol).

3. Extraction:

-

Add a salt solution (e.g., saturated sodium chloride) to the tube to facilitate phase separation.

-

Extract the free 3-MCPD and 3-MCPD-d5 into an organic solvent such as n-hexane by vigorous mixing.

-

Centrifuge to separate the phases and carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction process to ensure complete recovery.

4. Derivatization:

-

Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

-

Add a solution of phenylboronic acid (PBA) in a suitable solvent (e.g., acetone) to the dried residue.

-

Heat the mixture at an elevated temperature (e.g., 80-90°C) for a specified time (e.g., 20-30 minutes) to form the phenylboronate (B1261982) ester derivatives of 3-MCPD and 3-MCPD-d5. These derivatives are more volatile and suitable for GC analysis.

5. GC-MS Analysis:

-

Re-dissolve the derivatized sample in a suitable solvent (e.g., iso-octane).

-

Inject an aliquot of the sample into the GC-MS system.

-

GC Conditions (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector: Splitless mode.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes from matrix components, for example, starting at 80°C, ramping to 320°C.[7]

-

-

MS Conditions (Typical):

-

Ionization: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.

-

Ions to Monitor: Monitor characteristic ions for the PBA derivatives of both native 3-MCPD and the deuterated internal standard (3-MCPD-d5).

-

6. Quantification:

-

The concentration of 3-MCPD in the original sample is calculated by comparing the peak area of the native 3-MCPD derivative to the peak area of the 3-MCPD-d5 derivative, using a calibration curve prepared with known amounts of 3-MCPD and the internal standard.

Spectral Data

While publicly available, peer-reviewed spectra for this compound are not readily found, its identity is typically confirmed by Proton NMR (¹H NMR) and Mass Spectrometry (MS) analysis.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons of the palmitoyl chains (methyl and methylene (B1212753) groups) and the methine proton of the glycerol backbone. The signals corresponding to the deuterated positions on the glycerol backbone would be absent.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule and characteristic fragmentation patterns. The presence of the deuterium atoms would result in a mass shift of +5 amu compared to the non-deuterated analogue.

Conclusion

This compound is an indispensable tool for researchers and analytical chemists in the field of food safety. Its well-defined chemical structure and isotopic labeling ensure the reliability and accuracy of quantitative methods for the analysis of 3-MCPD esters. The detailed understanding of its properties and the application of standardized analytical protocols are crucial for monitoring and controlling the levels of these process contaminants in the food supply chain.

References

- 1. This compound. >95% (HPLC) | LabMart Limited [labmartgh.com]

- 2. Analysis of 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Palm Oil Using GC-MS/MS in Accordance with AOCS Method Cd 29c-13 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. shimadzu.com [shimadzu.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. usbio.net [usbio.net]

- 6. scribd.com [scribd.com]

- 7. gcms.cz [gcms.cz]

An In-depth Technical Guide to 1,3-Dipalmitoyl-2-chloropropanediol-d5

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3-Dipalmitoyl-2-chloropropanediol-d5, tailored for researchers, scientists, and professionals in drug development. This document includes key chemical data, typical applications, and a representative experimental workflow for its use as an internal standard.

Core Chemical Properties

This compound is a deuterated synthetic lipid primarily utilized as an internal standard in mass spectrometry-based analytical methods.[1] The deuterium (B1214612) labeling provides a distinct mass shift, allowing for accurate quantification of its non-labeled counterparts in complex biological matrices.[1]

Table 1: Chemical Identifiers and Molecular Characteristics

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | Hexadecanoic Acid 2-Chloro-1,3-propanediyl-d5 Ester; 1,3-Bispalmitoyl-2-chloropropanediol-d5; PP-2-MCPD-d5 | [2] |

| CAS Number | 1426395-62-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₃₅H₆₂D₅ClO₄ | [2][6] |

| Molecular Weight | 592.39 g/mol | [2][3][5][6] |

| Accurate Mass | 591.5042 | [3][5] |

| InChI Key | IBJIXNLLGSRECE-YYRBTATQSA-N | [4] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid or powder | [1][2] |

| Purity | >95% (HPLC) to >99% | [1][3][4][6] |

| Melting Point | 48-50°C | [2] |

| Solubility | Soluble in organic solvents such as chloroform, ethyl acetate, methanol, and ethanol. | [1][2] |

| Storage Conditions | Long-term storage is recommended at -20°C or 4°C in a dry, dark environment. It may be stored at room temperature for short periods. Protect from moisture and air exposure. | [1][2][4] |

| Stability | Stable for at least 6 months after receipt under recommended storage conditions. Avoid prolonged exposure to high temperatures or strong acids/bases. | [1][2] |

Applications in Research and Development

The primary application of this compound is as a stable isotope-labeled internal standard for the quantification of 2- and 3-monochloropropanediol (MCPD) esters in various matrices, particularly in food safety analysis and lipidomics research.[1] MCPD esters are food processing contaminants found in refined vegetable oils and fats. The structural similarity and deuterium labeling of this compound make it an ideal tool for isotope dilution assays, enhancing the accuracy of analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1]

Additionally, this compound finds utility in:

-

Lipidomics Studies : Investigating the metabolism of glycerolipids and glycerophospholipids.[1]

-

Biochemical Assays : Probing the activity of enzymes involved with chlorinated glycerolipids.[1]

-

Pharmacological Research : Evaluating the interaction of chlorinated lipids with biological membranes and proteins.[1] It has also been used in the synthesis of prodrugs for piroxicam (B610120) and lornoxicam (B1675139) to enhance their bioavailability.[2]

Experimental Protocols

While specific, detailed experimental protocols are often tailored to the specific analytical instrumentation and matrix being studied, a general workflow for the use of this compound as an internal standard in the analysis of MCPD esters in an oil sample is outlined below.

Representative Experimental Workflow: Quantification of MCPD Esters in Edible Oil

This protocol provides a general outline for the extraction and analysis of MCPD esters from an edible oil sample using this compound as an internal standard.

1. Sample Preparation and Spiking:

-

Weigh a precise amount of the oil sample (e.g., 100 mg) into a screw-cap glass tube.

-

Add a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution in a suitable organic solvent) to the oil sample. This serves as the internal standard.

2. Extraction:

-

Perform a liquid-liquid extraction to isolate the lipids, including the MCPD esters and the internal standard. A common solvent system is hexane (B92381) and methyl tert-butyl ether (MTBE).

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

Collect the organic phase containing the lipids.

3. Derivatization (for GC-MS analysis):

-

Evaporate the solvent from the extracted organic phase under a gentle stream of nitrogen.

-

To convert the MCPD esters to more volatile derivatives suitable for GC-MS analysis, a derivatization step is often employed. For example, transesterification with a sodium methoxide (B1231860) solution to form fatty acid methyl esters (FAMEs) and free MCPD, followed by derivatization of the free MCPD with a reagent like phenylboronic acid (PBA).

4. Instrumental Analysis (GC-MS):

-

Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).

-

Inject an aliquot of the sample into the GC-MS system.

-

The gas chromatograph separates the different components of the sample based on their boiling points and interaction with the stationary phase.

-

The mass spectrometer detects and quantifies the derivatized MCPD and the deuterated internal standard based on their specific mass-to-charge ratios (m/z).

5. Data Analysis:

-

Identify the peaks corresponding to the MCPD derivatives and the this compound derivative in the chromatogram.

-

Calculate the ratio of the peak area of the analyte (MCPD derivative) to the peak area of the internal standard (this compound derivative).

-

Quantify the amount of MCPD esters in the original sample by comparing this ratio to a calibration curve generated using known concentrations of non-labeled MCPD ester standards and a fixed concentration of the internal standard.

Visualizations

Chemical Structure

Caption: A 2D representation of the chemical structure of this compound.

Experimental Workflow for Quantification

References

1,3-Dipalmitoyl-2-chloropropanediol-d5 structure

An In-depth Technical Guide to 1,3-Dipalmitoyl-2-chloropropanediol-d5

Introduction

This compound is a chemically synthesized, deuterium-labeled lipid primarily utilized in biochemical and pharmacological research.[1] This molecule consists of two palmitoyl (B13399708) (C16) chains esterified to the first and third positions of a glycerol (B35011) backbone, with a chlorine atom at the second position and five deuterium (B1214612) atoms labeling the glycerol backbone.[1][2] Its isotopic labeling makes it an invaluable tool for mass spectrometry (MS) and isotope tracing studies, where it serves as a high-purity internal standard for the precise quantification of related analytes in complex biological matrices.[1][2] This guide provides a comprehensive overview of its structure, properties, applications, and relevant experimental methodologies for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The defining features of this compound are its lipid-like structure, which mimics endogenous glycerolipids, and the incorporation of five deuterium atoms.[1][2] This isotopic labeling provides a distinct mass shift, enabling clear differentiation from its unlabeled counterparts in mass spectrometry assays without significantly altering its chemical behavior.[2]

Chemical Identifiers

The compound is identified by several names and registry numbers, critical for accurate sourcing and regulatory documentation.

| Identifier | Value | Citation |

| Chemical Name | This compound | [1] |

| Synonyms | Hexadecanoic Acid 2-Chloro-1,3-propanediyl-d5 Ester; 1,3-Bispalmitoyl-2-chloropropanediol-d5; PP-2-MCPD-d5 | [3] |

| CAS Number | 1426395-62-1 | [1][3][4][5][6] |

| Molecular Formula | C₃₅H₆₂D₅ClO₄ | [3][6] |

| Molecular Weight | 592.39 g/mol | [3][4][6][7] |

| Accurate Mass | 591.5042 | [4][7] |

| InChIKey | IBJIXNLLGSRECE-YYRBTATQSA-N | [5][6] |

Physical and Chemical Properties

These properties are essential for handling, storage, and experimental design.

| Property | Value | Citation |

| Appearance | White to off-white solid or powder | [3][8] |

| Purity | ~98% (Chemical, Isotopic); >95% (HPLC); 99% | [3][4][5][7] |

| Melting Point | 48-50°C | [3] |

| Solubility | Chloroform (B151607), Ethyl Acetate, Methanol, Ethanol | [3][8] |

| Storage Conditions | Long-term storage at 4°C or -20°C; Protect from moisture and air | [3][7][8] |

| Stability | Stable for at least 6 months under recommended storage conditions | [3] |

Applications in Research and Development

The unique properties of this compound make it a versatile tool in multiple scientific domains. Its primary function as an internal standard is critical for achieving accurate and reproducible quantification in analytical studies.

-

Stable Isotope Labeling: It is widely used as an internal standard for quantitative analysis in mass spectrometry.[1] The five deuterium atoms provide a clear mass difference from the endogenous analyte, facilitating precise quantification in complex mixtures like tissue or cellular extracts.[2]

-

Lipidomics and Metabolism: The compound is instrumental in lipidomics for investigating glycerolipid and glycerophospholipid metabolism.[1] It aids in elucidating lipid transport mechanisms, signaling pathways, and the activity of enzymes involved with chlorinated glycerolipids.[1]

-

Pharmacological Research: Researchers use it to assess the interactions of chlorinated lipids with biological membranes and proteins.[1] It helps in exploring the potential role of such lipids in various disease states, including inflammatory and metabolic disorders.[1]

-

Drug Development: Labeled 1,3-Dipalmitoyl-2-chloropropanediol has been used in the synthesis of certain prodrugs, such as those of Piroxicam and Lornoxicam, to enhance their bioavailability.[3]

Experimental Protocols and Methodologies

Accurate use and characterization of this compound require specific analytical techniques. A generalized workflow for its application as an internal standard is also presented.

Analytical Characterization

The identity and purity of the compound are typically confirmed using a combination of chromatographic and spectrometric methods.

| Method | Protocol Details | Purpose | Citation |

| Mass Spectrometry | Direct infusion or LC-MS analysis to confirm mass and isotopic enrichment. | Identity Confirmation | [3] |

| Proton NMR | Analysis in deuterated chloroform (CDCl₃). | Structural Confirmation | [3] |

| HPLC | Used with various detectors (e.g., ELSD, CAD) to assess chemical purity. | Purity Assessment | [4][7] |

| TLC | Plate: SiO₂; Mobile Phase: Hexane:Ethyl Acetate (9:1); Visualization: AMCS and KMnO₄; Rf: 0.50. | Purity Check | [3] |

Protocol for Use as an Internal Standard

The following workflow outlines the general steps for using this compound in an isotope dilution mass spectrometry experiment, a common application for quantifying its unlabeled analogue in a sample.

Methodology:

-

Sample Preparation: Homogenize the biological or food matrix to be analyzed.

-

Internal Standard Spiking: Add a precise and known amount of this compound solution to the homogenized sample at the earliest stage to account for analyte loss during sample processing.

-

Extraction: Perform a lipid extraction using an appropriate solvent system, such as methyl tert-butyl ether (MTBE) or a Folch/Bligh-Dyer method.[9]

-

Cleanup: Dehydrate the organic extract using anhydrous sodium sulfate, filter, and perform further cleanup (e.g., solid-phase extraction) if necessary to remove interfering matrix components.[9]

-

Concentration & Reconstitution: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the analytical instrument.

-

Instrumental Analysis: Analyze the sample using a validated LC-MS/MS or GC-MS method. The instrument will be set to monitor specific mass transitions for both the unlabeled analyte and the d5-labeled internal standard.

-

Quantification: Calculate the peak area ratio of the analyte to the internal standard. Determine the concentration of the analyte in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Conclusion

This compound is a high-purity, isotopically labeled lipid that serves as an essential analytical tool. Its structural similarity to endogenous lipids, combined with the distinct mass signature from its deuterium labels, makes it an ideal internal standard for achieving accuracy and precision in mass spectrometry-based quantification. Its applications in lipidomics, pharmacology, and drug development underscore its importance for advancing scientific research in these fields.

References

- 1. This compound | LabMart Limited [labmartgh.com]

- 2. This compound. >95% (HPLC) | LabMart Limited [labmartgh.com]

- 3. usbio.net [usbio.net]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. This compound | 1426395-62-1 [sigmaaldrich.com]

- 6. larodan.com [larodan.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. This compound | LabMart Limited [labmartgh.com]

- 9. d-nb.info [d-nb.info]

In-Depth Technical Guide: Synthesis of 1,3-Dipalmitoyl-2-chloropropanediol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthesis pathway for 1,3-Dipalmitoyl-2-chloropropanediol-d5, a crucial deuterium-labeled internal standard for analytical applications in lipidomics and metabolic research. While specific proprietary synthesis methods are not publicly detailed, this document outlines a scientifically sound and feasible approach based on established chemical principles.

Proposed Synthesis Pathway

The synthesis of this compound can be logically achieved through a two-step process. The first step involves the synthesis of the deuterated backbone, 2-chloro-1,3-propanediol-d5. This intermediate is commercially available, simplifying the overall process for many researchers. The second and final step is the esterification of this deuterated chloropropanediol with two equivalents of palmitic acid or an activated form, such as palmitoyl (B13399708) chloride, to yield the target molecule.

The key to this synthesis is the use of the deuterated precursor, 2-chloro-1,3-propanediol-d5, which ensures the stable isotope label is incorporated into the glycerol (B35011) backbone of the final product.[1][2][3]

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

The following is a detailed, plausible experimental protocol for the esterification of 2-chloro-1,3-propanediol-d5 with palmitoyl chloride. This method is adapted from standard esterification procedures.

Materials:

-

2-Chloro-1,3-propanediol-d5

-

Palmitoyl chloride (2.1 equivalents)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloro-1,3-propanediol-d5 (1 equivalent) in anhydrous dichloromethane.

-

Addition of Pyridine: Add anhydrous pyridine (2.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

-

Addition of Palmitoyl Chloride: Slowly add a solution of palmitoyl chloride (2.1 equivalents) in anhydrous dichloromethane to the stirred reaction mixture via the dropping funnel over a period of 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours under a nitrogen atmosphere.

-

Workup:

-

Quench the reaction by slowly adding a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield pure this compound.

Characterization:

The final product should be characterized by:

-

Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of deuterium (B1214612) atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the absence of proton signals at the deuterated positions.

Quantitative Data

While specific yield and purity data for the synthesis of the deuterated compound are not publicly available, data from analogous non-deuterated enzymatic esterification reactions can provide an expectation for the efficiency of such processes. The following table summarizes yields for the synthesis of 1,3-dipalmitin (B116919) (1,3-dipalmitoylglycerol), a structurally similar compound.

| Product | Starting Materials | Catalyst/Method | Yield | Purity |

| 1,3-Dipalmitin | Glycerol, Palmitic Acid | Lipozyme TL IM, Enzymatic Esterification | >83% | High |

| 1,3-Dipalmitin | Glycerol, Palmitic Acid | Enzymatic Synthesis | - | 99.5% |

Data adapted from studies on the synthesis of 1,3-diacylglycerols.[4][5]

It is important to note that chemical synthesis, as outlined in the protocol above, may offer different yield and purity profiles compared to enzymatic methods. Optimization of reaction conditions would be necessary to maximize the yield of the desired product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-Chloro-1,3-propanediol-d5 (Major) | LGC Standards [lgcstandards.com]

- 3. 2-Chloro-1,3-propanediol-d5 | LGC Standards [lgcstandards.com]

- 4. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: PP-2-MCPD-d5 (1,3-Dipalmitoyl-2-chloropropanediol-d5)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the physical characteristics and analytical applications of PP-2-MCPD-d5, a deuterated internal standard crucial for the accurate quantification of 2- and 3-monochloropropanediol (MCPD) esters and glycidyl (B131873) esters in various matrices.

Core Physical and Chemical Characteristics

PP-2-MCPD-d5, also known as 1,3-Dipalmitoyl-2-chloropropanediol-d5, is a synthetic, deuterium-labeled lipid.[1][2] Its structure, featuring two palmitoyl (B13399708) chains on a chlorinated and deuterated glycerol (B35011) backbone, mimics that of native MCPD di-esters, making it an ideal internal standard for analytical methods.[2] The five deuterium (B1214612) atoms provide a distinct mass shift, enabling precise quantification via isotope dilution mass spectrometry.[2]

The key physical and chemical properties of PP-2-MCPD-d5 are summarized in the table below.

| Property | Value | References |

| Synonyms | This compound, Hexadecanoic Acid 2-Chloro-1,3-propanediyl-d5 Ester, 1,3-Bispalmitoyl-2-chloropropanediol-d5 | [1] |

| CAS Number | 1426395-62-1 | [1][3] |

| Molecular Formula | C₃₅H₆₂D₅ClO₄ | [1] |

| Molecular Weight | 592.39 g/mol | [1][4] |

| Appearance | White to off-white solid | [1][5] |

| Melting Point | 48-50 °C | [1] |

| Solubility | Soluble in organic solvents such as Chloroform and Ethyl Acetate.[1] | [1] |

| Purity (Chemical, Isotopic) | ~98% | [1] |

| Storage | Recommended long-term storage at 4°C or -20°C, protected from moisture and air.[1][2][5] Short-term storage at room temperature is possible.[1] | [1][2][5] |

Analytical Application and Experimental Protocols

PP-2-MCPD-d5 is primarily utilized as an internal standard in indirect analytical methods for the determination of total 2-MCPD, 3-MCPD, and glycidyl esters in food products, particularly refined edible oils, fats, and infant formula.[2][6] These contaminants are formed during food processing and are considered potential human carcinogens.[3][4] The use of a deuterated internal standard like PP-2-MCPD-d5 is critical for correcting variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[6][7]

The general analytical workflow involves the addition of the internal standard to the sample, followed by hydrolysis or transesterification to release the free MCPDs, derivatization, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Generalized Experimental Protocol (Indirect Method)

This protocol is a composite of common steps described in official methods (e.g., AOCS Cd 29a-13, ISO 18363-3) and scientific literature.[3][6][8]

-

Sample Preparation and Internal Standard Spiking:

-

Conversion of Glycidyl Esters (if applicable):

-

Hydrolysis/Transesterification:

-

The ester bonds of both the native MCPD esters and the internal standard are cleaved to release the free diols. This is typically achieved through:

-

Acid-catalyzed transesterification: Reaction with an acidic methanolic solution (e.g., sulfuric acid in methanol).[6][9]

-

Alkaline-catalyzed transesterification: Reaction with a basic solution like sodium methoxide (B1231860) in methanol.[4]

-

-

The reaction is allowed to proceed for a specific time (from minutes to several hours) and at a controlled temperature.[4][8]

-

-

Neutralization and Extraction:

-

The reaction is stopped by adding a neutralizing agent (e.g., a salt solution like sodium bicarbonate or acidified sodium chloride).[4]

-

The fatty acid methyl esters (FAMEs) formed during transesterification are removed by extraction with a non-polar solvent like n-heptane or iso-hexane.[4][9]

-

The released MCPDs (and MBPD) in the aqueous/methanolic phase are then extracted, often using solvents like diethyl ether or ethyl acetate.[4]

-

-

Derivatization:

-

GC-MS Analysis:

-

The final extract containing the derivatized analytes is concentrated and analyzed by GC-MS.[6][9]

-

A capillary column (e.g., DB-5ms) is typically used for separation.[10]

-

The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to detect specific ions for the native analytes and their deuterated counterparts, allowing for accurate quantification based on the ratio of their peak areas.[6][10]

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the indirect analytical method for MCPD and glycidyl ester quantification using PP-2-MCPD-d5 as an internal standard.

Caption: General workflow for the analysis of MCPD and glycidyl esters.

Safety and Handling

PP-2-MCPD-d5 should be handled by qualified personnel trained in laboratory procedures.[1] While a specific Material Safety Data Sheet (MSDS) for the deuterated compound is not widely available, the safety precautions for related chloropropanols should be considered. This includes working in a well-ventilated area, using personal protective equipment (gloves, safety glasses), and avoiding inhalation, ingestion, or direct skin contact.[11][12] Store the compound in a tightly sealed container in a cool, dry place as recommended.[1]

References

- 1. gcms.cz [gcms.cz]

- 2. researchgate.net [researchgate.net]

- 3. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]

- 4. gcms.labrulez.com [gcms.labrulez.com]

- 5. Simultaneous Determination of 2- and 3-MCPD Esters in Infant Formula Milk Powder and Edible Vegetable Oils by Gas Chromatography-Mass Spectrometry - American Journal of Analytical Chemistry - SCIRP [scirp.org]

- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 7. researchgate.net [researchgate.net]

- 8. fediol.eu [fediol.eu]

- 9. fssai.gov.in [fssai.gov.in]

- 10. Determination of 2-Chloro-1,3-propanediol (2-mcpd) and 3-Chloro-1,2-propanediol (3-MCPD) in emissions by gas chromatography-mass spectrometry (GC-MS) | CORESTA [coresta.org]

- 11. "Determination of Glycidyl Esters and 3-MCPD Esters by GC-MS" by Hsin-Ya Tsai, Jhih-Ning Hsu et al. [jfda-online.com]

- 12. Determination of 3-chloro-1,2-propanediol in foods and food ingredients by gas chromatography with mass spectrometric detection: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Isotopic Labeling of 2-Monochloropropane-1,3-diol (2-MCPD) Esters for Quantitative Analysis

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the synthesis and application of isotopically labeled 2-monochloropropane-1,3-diol (2-MCPD) esters. These compounds are critical for their role as internal standards in stable isotope dilution analysis (SIDA), the benchmark for accurate quantification of 2-MCPD ester contaminants in food products and other matrices. Detailed experimental protocols for both the synthesis of a deuterated 2-MCPD ester standard and its subsequent use in a validated analytical workflow are presented. Quantitative data are summarized for clarity, and key processes are visualized using workflow diagrams.

Introduction to 2-MCPD Esters and the Role of Isotopic Labeling

Fatty acid esters of 2-monochloropropane-1,3-diol (2-MCPD) are process-induced chemical contaminants found primarily in refined edible oils, fats, and foods containing them.[1][2] They are formed at high temperatures during the refining process, particularly during the deodorization step.[1] Due to toxicological concerns—the potential release of free 2-MCPD upon digestion—regulatory bodies have established a need for precise and accurate monitoring.[2]

The complexity of food matrices and the variety of fatty acid ester combinations make direct analysis challenging.[3] Therefore, indirect analytical methods are commonly employed, which involve the cleavage of the ester bonds to release the "free" 2-MCPD core molecule for analysis.[4] To correct for analytical variability and analyte loss during sample preparation, stable isotope dilution analysis (SIDA) using an isotopically labeled internal standard is the gold standard.[5] Labeled 2-MCPD esters, such as 2-monochloropropanediol-d5 distearate, are added to samples at the beginning of the workflow.[5] Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same effects during extraction, derivatization, and analysis, enabling highly accurate and precise quantification via gas chromatography-mass spectrometry (GC-MS).[6][7]

Synthesis of Isotopically Labeled 2-MCPD Esters

The synthesis of labeled 2-MCPD esters is a multi-step process that introduces stable isotopes (e.g., Deuterium (B1214612), ¹³C) into the molecule. The following protocol describes a plausible synthetic route for a deuterated 2-MCPD diester, adapted from established methods for synthesizing unlabeled esters and deuterated lipids.[8][9] The strategy involves the reduction of a chlorinated precursor using a deuterated reducing agent to introduce the isotopic label.

Experimental Protocol: Synthesis of 1,3-dipalmitoyl-2-chloro-propanediol-d5

This protocol is conceptual and based on combining known chemical reactions.

-

Chlorination of Diethyl Malonate: A chlorine atom is first introduced to the C-2 position of a diethyl malonate molecule.

-

Reduction with Deuterated Reagent: The resulting chlorinated diethyl malonate is reduced using a strong deuterated reducing agent, such as Sodium borodeuteride (NaBH₄-d₄) or Lithium aluminum deuteride (B1239839) (LiAlD₄). This step reduces the ester groups to hydroxyl groups and incorporates deuterium atoms into the glycerol (B35011) backbone, forming 2-chloro-propane-1,3-diol-d5.

-

Esterification: The labeled 2-MCPD-d5 is then esterified with a fatty acid of choice (e.g., palmitic acid). The reaction is typically carried out using an excess of the fatty acid chloride or anhydride (B1165640) in the presence of a catalyst.

-

Purification: The final product, 1,3-dipalmitoyl-2-chloro-propanediol-d5, is isolated and purified from the reaction mixture using silica (B1680970) gel column chromatography to achieve high purity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of a deuterated 2-MCPD diester.

Expected Quantitative Data

The following table presents expected yields for the synthesis of 2-MCPD esters, based on published data for their unlabeled analogs.[8] Isotopic purity would be determined by mass spectrometry and is expected to be >98%.

| Product Type | Synthesis Step | Typical Yield (%) | Purity (%) |

| 2-MCPD Monoesters | Esterification | 50 - 54 | >95 |

| 2-MCPD Diesters | Esterification | 56 - 59 | >95 |

Application in Quantitative Analysis via SIDA

Isotopically labeled 2-MCPD esters serve as ideal internal standards for quantifying their native counterparts in complex samples. The most common approach is an indirect method based on acid-catalyzed transesterification followed by GC-MS analysis.[7][10]

Experimental Protocol: Indirect Analysis of 2-MCPD Esters

This protocol is a generalized procedure based on official and published methods.[7][10][11]

-

Sample Preparation & Extraction: Weigh approximately 100-200 mg of the oil or fat sample into a vial. For solid foods, an initial fat extraction step using a suitable solvent is required.[11]

-

Internal Standard Spiking: Add a known amount of the isotopically labeled internal standard solution (e.g., 2-MCPD-d5-dipalmitate in toluene) to the sample.[10]

-

Acid Transesterification: Add an acidic methanol (B129727) solution (e.g., 1.8% sulfuric acid in methanol) to the sample.[7][10] Seal the vial and incubate at 40°C overnight (approx. 16 hours) to cleave the fatty acid esters, releasing free 2-MCPD and the labeled 2-MCPD-d5.[7][10]

-

Neutralization & Extraction: Stop the reaction by adding a neutralizing solution, such as saturated sodium hydrogen carbonate.[10] Extract the analytes (2-MCPD and 2-MCPD-d5) from the aqueous phase into an organic solvent like n-heptane.

-

Derivatization: Evaporate the organic solvent and add a derivatizing agent, typically phenylboronic acid (PBA).[10] This reaction converts the diol structure of 2-MCPD into a more volatile and stable cyclic ester, which is amenable to GC analysis.

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The analytes are separated on a capillary column and detected by the mass spectrometer.

-

Quantification: The concentration of 2-MCPD in the original sample is calculated by comparing the peak area ratio of the native analyte to its corresponding labeled internal standard against a calibration curve.[7]

Analytical Workflow Diagram

Caption: Workflow for the indirect analysis of 2-MCPD esters using SIDA.

Method Performance Data

The use of isotopically labeled internal standards leads to robust and reliable analytical methods. The following table summarizes typical performance characteristics from validated methods.

| Parameter | Typical Value | Reference |

| Recovery | 86% - 114% | [6] |

| Repeatability (RSD) | < 7% | [6] |

| Limit of Detection (LOD) | 0.020 mg/kg - 1 ng/g | [5][6] |

| Limit of Quantification (LOQ) | 0.060 mg/kg | [6] |

Conclusion

The isotopic labeling of 2-MCPD esters is fundamental to the modern analytical chemistry of food contaminants. Synthesized standards, such as deuterated 2-MCPD diesters, are indispensable for the accurate quantification required for regulatory compliance and risk assessment. The stable isotope dilution analysis workflows detailed in this guide represent the state-of-the-art methodology, providing the necessary precision, accuracy, and robustness for researchers and quality control professionals to monitor and mitigate these process contaminants effectively.

References

- 1. A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fera.co.uk [fera.co.uk]

- 3. bcp-instruments.com [bcp-instruments.com]

- 4. fediol.eu [fediol.eu]

- 5. An investigation of presence of 2- and 3-monochloropropanediol fatty acid esters in Canadian human milk samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. Synthesis of 2-Monochloropanol Fatty Acid Esters and Their Acute Oral Toxicities in Swiss Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Documents download module [ec.europa.eu]

- 10. fssai.gov.in [fssai.gov.in]

- 11. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

The Indispensable Role of Deuterated Standards in Mass Spectrometry: An In-depth Technical Guide

For researchers, scientists, and drug development professionals navigating the complexities of quantitative mass spectrometry, the pursuit of accuracy and precision is paramount. This technical guide provides a comprehensive exploration of the function of deuterated internal standards, their practical application, and their critical role in ensuring the integrity of bioanalytical data.

Deuterated internal standards are stable isotope-labeled (SIL) analogs of a target analyte where one or more hydrogen atoms have been replaced by deuterium, a heavier, non-radioactive isotope of hydrogen.[1] This subtle modification in mass, with negligible impact on the compound's physicochemical properties, makes them the gold standard for internal standards in liquid chromatography-mass spectrometry (LC-MS) based quantification.[1][2]

Core Principles: The Foundation of Accurate Quantification

The fundamental advantage of a deuterated internal standard lies in its ability to mimic the behavior of the analyte throughout the entire analytical workflow.[3] By adding a known concentration of the deuterated standard to all samples, including calibration standards and quality controls, at the outset of sample preparation, it serves as a robust internal reference to correct for variability at multiple stages.[4]

Key sources of analytical variability mitigated by deuterated standards include:

-

Sample Preparation: Losses of the analyte can occur during various extraction, evaporation, and reconstitution steps. A deuterated standard, being chemically almost identical, will experience similar losses, ensuring the ratio of the analyte to the internal standard remains constant.[2]

-

Chromatographic Separation: Minor variations in injection volume or column performance can affect the amount of analyte reaching the detector. The co-eluting deuterated standard compensates for these fluctuations.[4]

-

Mass Spectrometric Detection: The most significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components in a biological sample can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[5] Since the deuterated standard co-elutes and has nearly identical ionization efficiency to the analyte, it experiences the same matrix effects, allowing for accurate normalization of the signal.[5]

Quantitative Data Presentation: A Comparative Analysis

The empirical evidence supporting the superiority of deuterated internal standards over other approaches, such as using a structural analog, is well-documented. The following tables summarize quantitative data from various bioanalytical methods, highlighting the enhanced precision and accuracy achieved with deuterated standards.

| Performance Metric | Deuterated Internal Standard (Sirolimus-d3) | Structural Analog IS (Desmethoxyrapamycin) | Rationale & Implication |

| Inter-patient Imprecision (CV) | 2.7% - 5.7% | 7.6% - 9.7% | The lower coefficient of variation (CV) for the deuterated IS demonstrates its superior ability to correct for matrix differences between individual patient samples, leading to more robust and reproducible results.[6] |

| Accuracy | Mean bias closer to 100% | Higher deviation from 100% | The use of a deuterated standard results in a statistically significant improvement in accuracy, ensuring that the measured concentrations are closer to the true values.[6] |

| QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low | 5.7 | 98.7 | 5.95 | 98.0 |

| Medium | 6.2 | 96.3 | 7.2 | 99.2 |

| High | 7.7 | 97.5 | 8.5 | 100.4 |

Experimental Protocols: A Practical Guide

The successful implementation of deuterated internal standards requires meticulous adherence to validated experimental protocols. The following provides a generalized methodology for the quantitative analysis of a small molecule in a biological matrix using LC-MS/MS.

Preparation of Stock and Working Solutions

-

Stock Solutions: Accurately weigh the analyte and the deuterated internal standard. Dissolve each in a suitable organic solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution. These will be used to construct the calibration curve.

-

Internal Standard (IS) Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that provides a stable and robust signal in the mass spectrometer. This concentration must be kept consistent across all samples, calibrators, and quality controls.[6]

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a common and straightforward method for removing the bulk of proteins from biological samples like plasma or serum.

-

Aliquot Sample: In a microcentrifuge tube, aliquot 100 µL of the biological sample (e.g., human plasma).[7]

-

Spike with Internal Standard: Add a small volume (e.g., 5 µL) of the IS spiking solution to each sample, calibrator, and quality control, except for the blank matrix samples.

-

Vortex: Briefly vortex the samples to ensure homogeneity.

-

Precipitate Proteins: Add a precipitating agent, typically 3-4 volumes of cold acetonitrile (B52724) or methanol, to each tube.

-

Vortex and Centrifuge: Vortex the samples vigorously for 1-2 minutes to ensure complete protein precipitation. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A suitable reverse-phase C18 column.

-

Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.[6]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, optimized for the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Transitions: At least one specific precursor-to-product ion transition should be optimized for both the analyte and the deuterated internal standard.[6]

-

Data Analysis

-

Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard.

-

Calculate Peak Area Ratios: For each sample, calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct Calibration Curve: Plot the peak area ratio (Analyte Area / IS Area) against the known concentrations of the calibration standards.[6]

-

Quantify Unknowns: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of deuterated standards in mass spectrometry.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. benchchem.com [benchchem.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

1,3-Dipalmitoyl-2-chloropropanediol-d5 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of 1,3-Dipalmitoyl-2-chloropropanediol-d5, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based lipidomics and metabolic research.

Chemical and Physical Properties

This compound is a synthetic, stable isotope-labeled lipid.[1] It consists of two palmitic acid chains esterified to the 1 and 3 positions of a glycerol (B35011) backbone, with a chlorine atom at the 2-position and five deuterium (B1214612) atoms labeling the glycerol backbone.[1] This structure mimics endogenous lipids, making it an ideal internal standard for analytical applications.[1]

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | Hexadecanoic Acid 2-Chloro-1,3-propanediyl-d5 Ester; 1,3-Bispalmitoyl-2-chloropropanediol-d5; PP-2-MCPD-d5 | [2] |

| CAS Number | 1426395-62-1 | [1][2][3][4] |

| Molecular Formula | C₃₅H₆₂D₅ClO₄ | [2] |

| Molecular Weight | 592.39 g/mol | [2][3][4] |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | 48-50°C | [2] |

| Solubility | Soluble in chloroform (B151607), ethyl acetate, methanol, and ethanol.[1][2] | |

| Storage | Recommended long-term storage at 4°C or -20°C in a dry, dark environment.[1][2] May be stored at room temperature for short periods.[2] |

Analytical Data

The purity and identity of this compound are typically assessed using a combination of chromatographic and spectroscopic techniques.

| Parameter | Specification | Method |

| Chemical Purity | >95% to ~98% | HPLC |

| Isotopic Purity | ~98% | Mass Spectrometry |

| Identity Confirmation | Conforms to structure | ¹H NMR, Mass Spectrometry |

Experimental Protocols

While specific instrument parameters may vary between laboratories, the following sections outline the general methodologies for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is employed to determine the chemical purity of the compound by separating it from any non-deuterated counterparts or other impurities.

Methodology:

-

Sample Preparation: A known concentration of the material is dissolved in a suitable organic solvent, such as chloroform or ethyl acetate.

-

Chromatographic System: A standard HPLC system equipped with a C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of organic solvents, such as acetonitrile (B52724) and water, is often employed to achieve optimal separation.

-

Detection: A UV detector is commonly used for detection, although other detectors like a charged aerosol detector (CAD) or mass spectrometer can also be coupled to the HPLC.

-

Analysis: The peak area of the main component is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a critical tool for confirming the molecular weight and assessing the isotopic enrichment of the deuterated standard.

Methodology:

-

Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z).

-

Data Interpretation: The resulting mass spectrum will show a prominent peak corresponding to the molecular ion of this compound. The isotopic distribution of this peak is analyzed to confirm the presence and enrichment of the five deuterium atoms. The absence of significant signals at the m/z corresponding to the unlabeled analogue confirms high isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Proton (¹H) NMR spectroscopy is used to confirm the chemical structure of the molecule.

Methodology:

-

Sample Preparation: The sample is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃).

-

Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer.

-

Spectral Analysis: The chemical shifts, integration, and coupling patterns of the proton signals are analyzed to confirm the presence of the two palmitoyl (B13399708) chains and the chloropropanediol backbone. The reduced intensity of signals corresponding to the deuterated positions on the glycerol backbone provides further evidence of successful labeling.

Visualizations

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis and certification of this compound.

Caption: General Analytical Workflow

Molecular Structure

The diagram below shows the chemical structure of this compound.

Caption: Chemical Structure

References

Commercial Suppliers and Technical Guide for 1,3-Dipalmitoyl-2-chloropropanediol-d5

For researchers, scientists, and professionals in drug development engaged in the analysis of 2-monochloropropanediol (2-MCPD) esters, the deuterated internal standard 1,3-Dipalmitoyl-2-chloropropanediol-d5 is a critical component for achieving accurate quantification in mass spectrometry-based methods. This technical guide provides an in-depth overview of commercial suppliers for this standard, a summary of its technical data, and a detailed experimental protocol for its application in analytical methodologies.

Commercial Availability

Several reputable chemical suppliers offer this compound. The following table summarizes the key quantitative information available from these vendors to facilitate comparison and procurement.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities | Price (USD) | Storage Temperature |

| Sigma-Aldrich (distributor for AA BLOCKS, INC.) | 1426395-62-1 | C₃₅H₆₂D₅ClO₄ | 592.4 | 99% | 1 mg, 5 mg, 10 mg | €752.25 (1 mg), €1,167.60 (5 mg), €1,668.79 (10 mg) | 2-8°C[1] |

| LGC Standards | 1426395-62-1 | C₃₅H₆₂D₅ClO₄ | 592.39 | >95% (HPLC) | Inquire for details | Inquire for details | +4°C[2][3] |

| Larodan | 1426395-62-1 | C₃₅H₆₂D₅ClO₄ | 592.39 | Inquire for details | Inquire for details | Inquire for details | Inquire for details[4] |

| Clinivex | 1426395-62-1 | Inquire for details | Inquire for details | Inquire for details | Inquire for details | Inquire for details | Inquire for details[5] |

| United States Biological | 1426395-62-1 | C₃₅H₆₂D₅ClO₄ | 592.39 | ~98% (Chemical, Isotopic) | Inquire for details | Inquire for details | 4°C (long-term)[6] |

| LabMart | 1426395-62-1 | C₃₅H₆₂D₅ClO₄ | ~605.43 | >95% (HPLC) | Inquire for details | Inquire for details | Inquire for details[7] |

Physicochemical Properties

-

Synonyms: 1,1′-(2-Chloro-1,3-propanediyl-1,1,2,3,3-d5) dihexadecanoate, Hexadecanoic acid 2-chloro-1,3-propanediyl-d5 ester, 1,3-Bispalmitoyl-2-chloropropanediol-d5, PP-2-MCPD-d5.[4][6]

-

Appearance: Supplied as a white to off-white solid.[6]

-

Solubility: Soluble in Chloroform and Ethyl Acetate.[6]

-

Stability: Stable for 6 months after receipt when stored at 4°C. Short-term storage at room temperature is permissible.[6]

Experimental Protocol: Quantification of 2-MCPD Esters in Edible Oils using GC-MS and this compound as an Internal Standard

This protocol outlines a general procedure for the determination of 2-MCPD fatty acid esters in edible oils. It is based on indirect methods involving the cleavage of the esters and derivatization of the freed 2-MCPD.[8]

1. Sample Preparation and Spiking:

-

Weigh approximately 100 mg of the oil sample into a screw-cap glass tube.

-

Add a known amount of this compound solution in a suitable solvent (e.g., toluene) as the internal standard. The amount should be chosen to be in the mid-range of the expected analyte concentration.

2. Alkaline-catalyzed Transesterification:

-

Add 2 mL of a sodium methoxide (B1231860) solution in methanol (B129727) (e.g., 0.5 M).

-

Seal the tube and vortex vigorously for 1 minute.

-

Incubate the mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 30 minutes) to ensure complete transesterification.

3. Neutralization and Extraction:

-

Stop the reaction by adding an acidic solution (e.g., methanolic oxalic acid).

-

Add a non-polar solvent such as hexane (B92381) and vortex to extract the fatty acid methyl esters and the released, deuterated 2-MCPD.

-

Centrifuge the mixture to separate the layers.

-

Transfer the upper hexane layer to a clean tube.

4. Derivatization:

-

Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., iso-octane).

-

Add a derivatizing agent, such as phenylboronic acid (PBA), to the extract.

-

Incubate at an elevated temperature (e.g., 80°C) for a specified time (e.g., 20 minutes) to form the phenylboronic ester of 2-MCPD and its deuterated analogue.

5. GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Use a suitable capillary column for the separation of the analytes.

-

Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized 2-MCPD and the internal standard.

6. Quantification:

-

Identify and integrate the peaks corresponding to the derivatized 2-MCPD and the deuterated internal standard.

-

Calculate the concentration of 2-MCPD esters in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of non-deuterated 2-MCPD standards.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the analytical workflow for the quantification of 2-MCPD esters using a deuterated internal standard.

Caption: Workflow for 2-MCPD Ester Analysis.

Signaling Pathway Visualization

While this compound is an analytical standard and not directly involved in signaling pathways, its unlabeled counterpart, 2-MCPD, is a known food processing contaminant with potential health implications. Research into its toxicological effects is ongoing. A simplified representation of a logical relationship in its analysis is presented below.

Caption: Logic of Internal Standard Use.

References

- 1. This compound | 1426395-62-1 [sigmaaldrich.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. larodan.com [larodan.com]

- 5. clinivex.com [clinivex.com]

- 6. usbio.net [usbio.net]

- 7. This compound. >95% (HPLC) | LabMart Limited [labmartgh.com]

- 8. fediol.eu [fediol.eu]

Navigating the Unseen: A Technical Guide to the Safe Handling and Application of 1,3-Dipalmitoyl-2-chloropropanediol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety, handling, and application protocols for 1,3-Dipalmitoyl-2-chloropropanediol-d5. As a deuterated analogue of a chlorinated lipid, this compound is a valuable tool in metabolic research and analytical chemistry, particularly in mass spectrometry-based quantification. This document synthesizes available data on its physicochemical properties, outlines best practices for laboratory handling, and presents representative experimental workflows.

Compound Profile and Physicochemical Properties

This compound is a synthetic, stable isotope-labeled lipid. The deuterium (B1214612) labeling provides a distinct mass shift, making it an ideal internal standard for the accurate quantification of its non-labeled counterparts in complex biological matrices.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Chemical Name | (2-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropyl) hexadecanoate | LGC Standards |

| Synonyms | 1,3-Bispalmitoyl-2-chloropropanediol-d5, PP-2-MCPD-d5 | United States Biological |

| CAS Number | 1426395-62-1 | LGC Standards, United States Biological |

| Molecular Formula | C₃₅H₆₂D₅ClO₄ | United States Biological |

| Molecular Weight | 592.39 g/mol | LGC Standards, United States Biological |

| Appearance | White to off-white solid | United States Biological |

| Purity | >95% (HPLC) | LGC Standards |

| Melting Point | 48-50°C | United States Biological |

| Solubility | Soluble in Chloroform, Ethyl Acetate | United States Biological |

| Storage Temperature | Recommended at 4°C for long-term storage. May be stored at room temperature for short periods. | United States Biological, LGC Standards |

Safety and Handling

Table 2: Safety and Handling Precautions

| Precaution Category | Recommended Action |

| Personal Protective Equipment (PPE) | Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). |

| Ventilation | Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. |

| Inhalation | Avoid breathing dust or particulates. |

| Skin and Eye Contact | Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. |

| Ingestion | Do not ingest. |

| Storage | Store in a tightly sealed container in a cool, dry place. Long-term storage at 4°C is recommended.[1] Stable for at least six months after receipt under these conditions.[1] |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. |

General Laboratory Safety Workflow

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not publicly available. The synthesis of such a molecule would likely involve the esterification of a deuterated glycerol (B35011) backbone with palmitic acid, followed by a chlorination step.

The primary application of this compound is as an internal standard in mass spectrometry. Below is a representative protocol for the use of a deuterated lipid internal standard for the quantification of lipids in a biological sample by LC-MS/MS.

Representative Protocol: Quantification of Lipids in Plasma using a Deuterated Internal Standard

This protocol is a generalized example and should be optimized for the specific analyte and matrix.

1. Sample Preparation:

-

Thaw plasma samples on ice.

-

In a clean tube, add a known volume of plasma (e.g., 10 µL).

-

Add a known amount of this compound solution (in a solvent compatible with the extraction method) to the plasma. The amount should be chosen to be within the linear range of the instrument's response.

2. Lipid Extraction (Folch Method):

-

Add 20 volumes of a 2:1 (v/v) chloroform:methanol solution to the plasma sample containing the internal standard.

-

Vortex thoroughly for 1 minute to ensure complete mixing and protein precipitation.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to separate the layers.

-

Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass pipette.

-

Dry the extracted lipids under a gentle stream of nitrogen.

3. Sample Reconstitution:

-

Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., 9:1 methanol:chloroform).

4. LC-MS/MS Analysis:

-

Chromatography:

-

Use a C18 reversed-phase column for separation.

-

Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

-

Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

Apply a gradient elution to separate the lipids.

-

-

Mass Spectrometry:

-

Use electrospray ionization (ESI) in positive and/or negative ion mode.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Monitor for the specific precursor-to-product ion transitions for both the analyte of interest (the non-deuterated lipid) and the deuterated internal standard.

-

5. Quantification:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Determine the concentration of the analyte in the original sample by comparing this ratio to a standard curve prepared with known concentrations of the non-labeled analyte and a fixed concentration of the internal standard.

Experimental Workflow Diagram

The following diagram illustrates the workflow for lipid quantification using a deuterated internal standard.

References

Technical Guide: 1,3-Dipalmitoyl-2-chloropropanediol-d5 (CAS: 1426395-62-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3-Dipalmitoyl-2-chloropropanediol-d5, a deuterated lipid standard essential for analytical and research applications. The document details its chemical and physical properties, primary applications, and a comprehensive experimental protocol for its use as an internal standard in the analysis of food contaminants.

Core Compound Data

This compound is a synthetic, deuterium-labeled version of the corresponding 2-monochloropropanediol (2-MCPD) diester. The five deuterium (B1214612) atoms on the glycerol (B35011) backbone provide a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 1426395-62-1 | [2][3][4] |

| Molecular Formula | C₃₅H₆₂D₅ClO₄ | [2][4] |

| Molecular Weight | 592.39 g/mol | [2][5] |

| Synonyms | Hexadecanoic Acid 2-Chloro-1,3-propanediyl-d5 Ester, 1,3-Bispalmitoyl-2-chloropropanediol-d5, PP-2-MCPD-d5 | [2] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically >95% to ~98% (HPLC, Chemical, Isotopic) | [1][2][5] |

| Melting Point | 48-50°C | [2] |

| Solubility | Chloroform, Ethyl Acetate | [2] |

| Storage Conditions | Short-term: Room Temperature; Long-term: 2-8°C or 4°C | [2][3][5] |

| Stability | Stable for at least 6 months after receipt when stored correctly. | [2] |

| Unlabelled CAS | 169471-41-4 | [5][6] |

Primary Applications in Research

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the quantitative analysis of 2- and 3-monochloropropanediol (MCPD) esters in various matrices, most notably in edible oils and fats.[1][6] MCPD esters are process-induced contaminants that can form during the refining of edible oils and have raised health concerns.[6]

The use of a deuterated internal standard like this compound is crucial for accurate quantification as it compensates for analyte loss during sample preparation and for matrix effects during analysis.[1][2]

Additionally, this compound is noted for its potential use in the synthesis of prodrugs for non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam and Lornoxicam, aiming to enhance their bioavailability.[2] However, detailed public-domain literature on this specific application is scarce.

Experimental Protocols

Quantification of 3-MCPD Esters in Edible Oils using GC-MS

This protocol is a representative method based on established official methods (e.g., AOCS Official Method Cd 29a-13) for the determination of total 3-MCPD from its fatty acid esters in edible oils using this compound as an internal standard.[3][4]

Objective: To determine the total concentration of 3-MCPD esters (calculated as free 3-MCPD) in an edible oil sample.

Materials:

-

Edible oil sample

-

This compound (Internal Standard)

-

Sodium methoxide (B1231860) in methanol

-

n-Hexane

-

Sodium chloride solution (20%)

-

Acetic acid solution

-

Phenylboronic acid (PBA) solution in acetone/water

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Methodology:

-

Sample Preparation:

-

Weigh approximately 100 mg of the oil sample into a centrifuge tube.

-

Add a known amount of the internal standard, this compound, in a suitable solvent.

-

Add sodium methoxide solution to initiate the transesterification of the fatty acid esters.

-

Vortex the mixture and incubate to allow for the release of 3-MCPD and 3-MCPD-d5 from their esterified forms.

-

-

Extraction:

-

Stop the reaction by adding an acidic sodium chloride solution.

-

Add n-hexane to extract the fatty acid methyl esters (FAMEs), which are byproducts of the reaction.

-

Vortex and centrifuge. Remove and discard the upper hexane (B92381) layer. Repeat this extraction step to ensure complete removal of FAMEs.

-

-

Derivatization:

-

To the remaining aqueous layer containing the free 3-MCPD and 3-MCPD-d5, add the phenylboronic acid (PBA) solution.

-

Incubate the mixture at an elevated temperature (e.g., 90°C) to form the volatile PBA derivatives of 3-MCPD and 3-MCPD-d5.[5]

-

After cooling, add n-hexane to extract the PBA derivatives.

-

-

GC-MS Analysis:

-

Inject an aliquot of the final n-hexane extract into the GC-MS system.

-

The GC separates the derivatized analytes. A typical capillary column used is a 5% phenyl, 95% polymethylsiloxane column.[5]

-

The mass spectrometer is operated in selected ion monitoring (SIM) or tandem MS (MS/MS) mode to detect and quantify the characteristic ions of the derivatized 3-MCPD and its deuterated internal standard.[5][7]

-

For the PBA derivative of native 3-MCPD, a characteristic transition for quantification in MS/MS is m/z 196 -> 147. For the deuterated standard, the transition is m/z 201 -> 150.[5]

-

-

Quantification:

-

The concentration of 3-MCPD in the original sample is calculated by comparing the peak area ratio of the native analyte to the deuterated internal standard against a calibration curve.

-

Table 2: Example GC-MS Parameters

| Parameter | Setting | Source(s) |

| Injection Mode | Splitless (1 µL) | [5] |

| Injector Temp. | 250°C | [7] |

| Carrier Gas | Helium | [7] |

| Oven Program | Example: 50°C (1 min), ramp to 145°C, hold, ramp to 320°C, hold | [7] |

| MS Source Temp. | 230°C | [7] |

| MS Transfer Line | 250°C | [7] |

| Ionization Mode | Electron Ionization (EI) | |

| MS Mode | Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM for MS/MS) | [5][7] |

Visualizations

Experimental Workflow

Caption: General workflow for the analysis of 3-MCPD esters.

Principle of Isotope Dilution Mass Spectrometry

Caption: Logical relationship in isotope dilution analysis.

References

- 1. de.restek.com [de.restek.com]

- 2. gcms.cz [gcms.cz]

- 3. scribd.com [scribd.com]

- 4. 2- and 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Edible Oils and Fats by Acid Transesterification and GC/MS [library.aocs.org]

- 5. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 6. researchgate.net [researchgate.net]

- 7. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

Understanding food processing contaminants like 2-MCPD esters

An in-depth exploration of the formation, analysis, and toxicological implications of 2-monochloropropane-1,2-diol (2-MCPD) esters, a class of processing-induced food contaminants of growing concern. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current scientific understanding of these compounds.

Introduction and Formation

2-monochloropropane-1,2-diol (2-MCPD) esters, along with their isomer 3-MCPD esters and glycidyl (B131873) esters, are chemical contaminants that can form in foods, particularly during the high-temperature refining of edible oils and fats.[1][2] The deodorization step, which is crucial for achieving desired quality and safety specifications, is a primary stage for their formation when temperatures exceed 230°C.[1] These compounds are not typically present in unrefined oils. The formation process is complex and influenced by several factors, including the presence of chlorine sources, high temperatures, and the composition of the oil, such as the content of diacylglycerols.[3]

Analytical Methodologies for Detection and Quantification

The accurate determination of 2-MCPD ester levels in various food matrices is crucial for risk assessment and regulatory compliance. The most common approaches for analysis are indirect methods, which involve the cleavage of the ester bond to release the free 2-MCPD, followed by derivatization and quantification, typically by gas chromatography-mass spectrometry (GC-MS).

Several standardized methods have been developed and are widely used in analytical laboratories. The American Oil Chemists' Society (AOCS) has established official methods for the determination of MCPD esters and glycidyl esters in edible oils and fats.